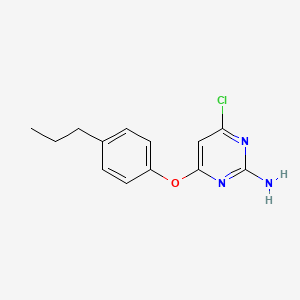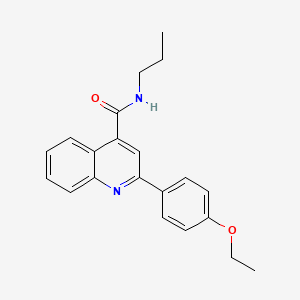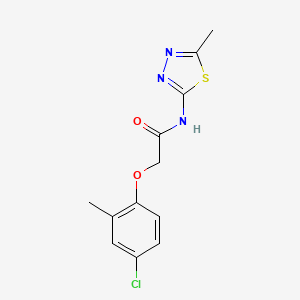![molecular formula C21H25NO5S B11117011 4-Oxo-4-({3-[(propan-2-yloxy)carbonyl]-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)butanoic acid](/img/structure/B11117011.png)
4-Oxo-4-({3-[(propan-2-yloxy)carbonyl]-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the isopropyl phenyl group and the propanoic acid moiety. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous flow processes can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation, with factors like temperature, pressure, and reaction time being critical for achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and isopropyl phenyl compounds. Examples are:
- 3-(4-Isopropylphenyl)thiophene-2-carboxylic acid
- 4-(Isopropylphenyl)thiophene-2-carboxamide
Uniqueness
What sets 3-({4-[4-(PROPAN-2-YL)PHENYL]-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-oxo-4-[[3-propan-2-yloxycarbonyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C21H25NO5S/c1-12(2)14-5-7-15(8-6-14)16-11-28-20(19(16)21(26)27-13(3)4)22-17(23)9-10-18(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
IEBSIKNEONIWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11116928.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11116934.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)
![4-Cyclopentyl-1-methyl-3-{1-[2-(3-methylphenyl)acetyl]piperidin-4-YL}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11116945.png)

![2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11116968.png)



![4-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11116989.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11116999.png)
![5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11117017.png)
